molecular formula C23H23ClN4O3 B2766795 1-(8-(2-((4-Chlorophenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide CAS No. 921554-80-5

1-(8-(2-((4-Chlorophenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide

Cat. No. B2766795
CAS RN: 921554-80-5
M. Wt: 438.91
InChI Key: XYJPFWIWMIUSSM-UHFFFAOYSA-N
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Description

1-(8-(2-((4-Chlorophenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H23ClN4O3 and its molecular weight is 438.91. The purity is usually 95%.
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Scientific Research Applications

Quinoline and Piperidine Derivatives in Antibacterial Research

  • Synthesis and Structure-Activity Relationships : Research has explored the synthesis of quinoline derivatives and their structure-activity relationships, particularly for their antibacterial properties. For instance, studies on 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids evaluated variations in side chains and the impact of different substituents at C-8 on antibacterial activity against Gram-negative organisms (Sanchez et al., 1988).

  • Antibacterial Activity of Piperazine Derivatives : N-substituted piperazinyl quinolones have been synthesized and assessed for their in vitro antibacterial activity, revealing that certain derivatives exhibit comparable or superior activity against Gram-positive bacteria, such as Staphylococcus aureus, compared to reference drugs like ciprofloxacin (Foroumadi et al., 2005).

  • Antimicrobial Evaluation of Novel Fluoroquinolone Derivatives : The development of fluoroquinolone derivatives incorporating piperidine elements has been investigated for their potential antimicrobial activities. Such compounds have been evaluated against a range of pathogens, demonstrating promising antimicrobial properties in preliminary in vitro studies (Srinivasan et al., 2010).

  • Antipsychotic Potential of Heterocyclic Carboxamides : Beyond antimicrobial applications, heterocyclic carboxamides, including quinoline derivatives, have been explored for their potential antipsychotic effects. This research has involved evaluating these compounds' affinity for dopamine and serotonin receptors, indicating a possible broader therapeutic relevance (Norman et al., 1996).

  • Antitumor and Antioxidant Activities : Compounds with structural similarities to quinoline and piperidine derivatives have also been synthesized and tested for their antitumor and antioxidant activities. Some synthesized compounds exhibited significant efficiency in in vitro screenings, suggesting potential applications in developing sterile and biologically active fabrics for medical use (Khalifa et al., 2015).

Mechanism of Action

Target of Action

The primary targets of this compound are cyclooxygenases (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Mode of Action

This compound interacts with its targets (COX-1 and COX-2) by inhibiting their peroxidase activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response.

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it prevents the formation of prostaglandins from arachidonic acid. This results in a decrease in inflammation and pain, as prostaglandins are responsible for promoting these responses.

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in the production of prostaglandins due to the inhibition of COX-1 and COX-2 . This leads to a decrease in inflammation and pain.

properties

IUPAC Name

1-[8-[2-(4-chloroanilino)-2-oxoethoxy]quinolin-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4O3/c24-17-5-7-18(8-6-17)26-21(29)14-31-19-3-1-2-15-4-9-20(27-22(15)19)28-12-10-16(11-13-28)23(25)30/h1-9,16H,10-14H2,(H2,25,30)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJPFWIWMIUSSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=C(C=C4)Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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